molecular formula C46H52BF2N11O3 B609858 PCI-33380 CAS No. 1022899-36-0

PCI-33380

Numéro de catalogue: B609858
Numéro CAS: 1022899-36-0
Poids moléculaire: 855.8028
Clé InChI: YUGFMNZIROEBNV-YRNVUSSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PCI-33380 is an irreversible inhibitor of Bruton’s tyrosine kinase, a cytosolic non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. This compound has been designed based on the scaffold of ibrutinib, another well-known Bruton’s tyrosine kinase inhibitor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PCI-33380 involves the use of a 2,5-diaminopyrimidine scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

PCI-33380 primarily undergoes covalent binding reactions with its target enzyme, Bruton’s tyrosine kinase. This covalent binding is facilitated by the presence of a reactive group in this compound that forms a bond with a cysteine residue in the active site of the kinase .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and Bruton’s tyrosine kinase is a covalently bound complex that inhibits the kinase activity .

Applications De Recherche Scientifique

Targeting Bruton's Tyrosine Kinase

PCI-33380 has been extensively studied for its ability to covalently bind to the cysteine residue (Cys481) within the ATP-binding pocket of BTK. This binding results in potent inhibition of BTK activity, making it a valuable tool for studying B-cell signaling pathways and their implications in diseases such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .

Key Findings:

  • Potency: this compound exhibits an IC50 value of approximately 3 nM for BTK occupancy, indicating high potency comparable to other BTK inhibitors like ibrutinib .
  • Cellular Studies: In vitro studies demonstrated that this compound effectively inhibits autophosphorylation of BTK and downstream signaling pathways, leading to apoptosis in B-cell lines .

Fluorescent Probes for Imaging

The compound has been modified into a fluorescently tagged derivative, allowing researchers to visualize BTK occupancy in live cells. This application is essential for understanding the dynamics of drug-target interactions and optimizing therapeutic strategies .

Experimental Insights:

  • Imaging Studies: Fluorescent probes derived from this compound have enabled real-time monitoring of BTK engagement, providing insights into the pharmacokinetics and pharmacodynamics of BTK inhibitors in cellular environments .

Therapeutic Potential in Cancer Treatment

Research indicates that this compound may enhance the efficacy of combination therapies involving monoclonal antibodies and other chemotherapeutic agents. Its ability to disrupt BCR signaling can potentiate the effects of treatments targeting B-cell malignancies .

Case Studies:

  • Clinical Trials: In preclinical models, this compound demonstrated significant reductions in tumor burden when used alongside other therapies, suggesting its potential as an adjunct treatment in hematological cancers .

Cytotoxic Effects on Hematopoietic Cells

Studies have shown that this compound possesses cytotoxic properties against hematopoietic cells, which may be beneficial for treating conditions characterized by abnormal B-cell proliferation .

Mechanistic Insights:

  • Cytotoxicity Mechanism: The compound's interaction with IL-6 receptors has been linked to its ability to induce cell death in malignant B-cells, highlighting its dual mechanism of action .

Comparative Data Table

CompoundMechanism of ActionIC50 (nM)Target Disease
This compoundIrreversible BTK inhibitor3CLL, DLBCL
IbrutinibIrreversible BTK inhibitor0.5CLL, DLBCL
DasatinibReversible kinase inhibitor5CML
CC-292Irreversible BTK inhibitor<0.5CLL

Mécanisme D'action

PCI-33380 exerts its effects by covalently binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B-cell activation and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of PCI-33380

This compound is unique due to its specific design as a fluorescent probe, allowing for the visualization and measurement of kinase activity in live cells. This feature makes it a valuable tool in both research and clinical settings .

Propriétés

Numéro CAS

1022899-36-0

Formule moléculaire

C46H52BF2N11O3

Poids moléculaire

855.8028

Nom IUPAC

(E)-N-(2-(4-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

InChI

InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+

Clé InChI

YUGFMNZIROEBNV-YRNVUSSQSA-N

SMILES

O=C(NCCN1CCN(C/C=C/C(N2CC(N3N=C(C4=CC=C(OC5=CC=CC=C5)C=C4)C6=C(N)N=CN=C63)CCC2)=O)CC1)CCC7=CC=C8N7B(F)(F)[N]9=C(C)C=C(C)C9=C8

Apparence

Dark-red to brown-red solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PCI-33380;  PCI 33380;  PCI33380;  EBP 883;  EBP-883;  EBP883;  BMS 790052;  BMS-790052;  BMS790052.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.